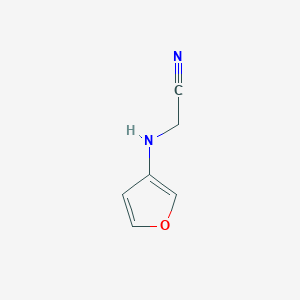

alpha-(3-Furyl)aminoacetonitrile

Descripción

Propiedades

Fórmula molecular |

C6H6N2O |

|---|---|

Peso molecular |

122.12 g/mol |

Nombre IUPAC |

2-(furan-3-ylamino)acetonitrile |

InChI |

InChI=1S/C6H6N2O/c7-2-3-8-6-1-4-9-5-6/h1,4-5,8H,3H2 |

Clave InChI |

NNBVPNKDBCGVAR-UHFFFAOYSA-N |

SMILES canónico |

C1=COC=C1NCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

Physical and Spectroscopic Properties

Optical Activity:

- α-(3-Furyl)aminoacetonitrile derivatives (e.g., compound 2) exhibit optical rotation values such as [α]²²D = -101.4 (c 0.2, CHCl₃), differing significantly from natural analogs like ent-halima derivatives ([α]²²D = -151.5) .

- AAN lacks optical activity due to its simpler structure but shows distinct IR features (e.g., νCN at 2237 cm⁻¹ in pure ice) .

IR Spectroscopy:

Reactivity and Stability

Reaction with CO₂:

- AAN reacts with CO₂ at 130–240 K to form carbamates (NC-CH₂-NH-COO⁻ and NC-CH₂-NH₃⁺) .

- α-(3-Furyl)aminoacetonitrile’s reactivity with CO₂ is unreported, but the electron-rich furan ring may inhibit carbamate formation by stabilizing the amino group.

Thermal Stability:

Métodos De Preparación

Classic Strecker Protocol

In the traditional approach, 3-furaldehyde reacts with ammonium chloride and sodium cyanide in aqueous acetic acid at 0–5°C. The reaction proceeds via imine formation, followed by cyanide addition to yield the target compound. A representative procedure from Patent CN102432501A involves:

Modified Strecker-Type Reactions

Recent advancements employ N,N-disubstituted aminomalononitriles as cyanide donors, enabling water-based reactions without toxic HCN. For example:

-

Substrate : 3-Furaldehyde + N,N-diethylaminomalononitrile.

-

Catalyst : None required.

-

Solvent : Water.

This method avoids hazardous cyanide handling and improves scalability.

Metal-Catalyzed Cyanation of 3-Furyl Imines

Transition-metal catalysts enhance the efficiency of imine cyanation. Ce(III)-based catalysts, such as Ce(OTf)₃, are particularly effective for α-aminonitrile synthesis.

Cerium(III)-Mediated Reaction

-

Substrates : 3-Furyl imine + Trimethylsilyl cyanide (TMSCN).

-

Catalyst : Ce(OTf)₃ (5 mol%).

-

Conditions : Room temperature, 12 hours.

The mechanism involves Lewis acid activation of the imine, facilitating nucleophilic cyanide attack.

Nucleophilic Substitution of Halogenated Intermediates

Halogenated precursors offer a versatile route. For instance, 3-furyl bromides react with aminoacetonitrile derivatives under basic conditions.

SN2 Displacement

-

Substrate : 3-Bromofuran + Potassium phthalimidomalononitrile.

-

Base : K₂CO₃.

-

Solvent : DMF, 80°C, 8 hours.

This method is limited by the availability of halogenated furans but provides high regioselectivity.

Reductive Amination of 3-Furyl Ketones

Reductive amination of 3-furyl ketones with ammonium acetate and sodium cyanoborohydride yields α-aminonitriles.

Optimized Procedure

-

Substrate : 3-Furyl methyl ketone + NH₄OAc.

-

Reducing Agent : NaBH₃CN.

-

Solvent : MeOH, 24 hours.

Side products like over-reduced amines necessitate careful stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A 2023 study demonstrated:

This method is ideal for high-throughput screening but requires specialized equipment.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization

Strecker Reaction Mechanism

Q & A

Q. Basic

- Rotational spectroscopy : Measures ground-state transitions for structural parameters (e.g., dipole moments, rotational constants) .

- High-resolution infrared (IR) spectroscopy : Identifies fundamental vibrational bands (500–1000 cm⁻¹) and excited-state transitions .

- Matrix isolation IR : Resolves metastable conformers in argon matrices at 20 K .

How do computational methods enhance predictions of alpha-(3-Furyl)aminoacetonitrile’s spectroscopic properties?

Advanced

DFT and coupled-cluster (CCSD(T)) calculations address limitations in experimental

- Vibrational-rotational coupling constants : Predict line intensities and partition functions for LTE modeling in interstellar media .

- Anharmonic corrections : Improve accuracy of vibrational energies (e.g., ν₁₁=1 at 298 cm⁻¹ vs. experimental 305 cm⁻¹) .

- Spectral catalogs : Generate databases (e.g., JPL, CDMS) for astronomical surveys .

What mechanisms explain the interstellar detection of alpha-(3-Furyl)aminoacetonitrile?

Basic

Aminoacetonitrile is detected in Sgr B2(N1) via:

- ALMA ReMoCA survey : Identifies rotational lines (3 mm) under LTE conditions (T=200 K, N=1.1×10¹⁷ cm⁻²).

- Vibrationally excited states : ν₁₁=1 and ν₁₈=1 states confirm thermal excitation in hot cores .

How do astrophysical ice analogs influence aminoacetonitrile formation via the Strecker synthesis?

Advanced

Reaction efficiency depends on:

- Ice composition : Excess [NH⁺−CN] salt prevents polymerization of methanimine.

- Temperature gradients : Warming phases (20→230 K) trigger sublimation of HCN/NH₃, enabling nitrile formation .

- Mass ratios : Optimal methanimine/salt ratios (~1:5) maximize yield .

What challenges arise in determining the equilibrium structure of alpha-(3-Furyl)aminoacetonitrile?

Basic

Key issues include:

- Conformational flexibility : Multiple rotamers complicate rotational constant measurements.

- Isotopic substitution : Limited availability of ¹³C/¹⁵N-enriched samples for precise structural refinement .

How do experimental and theoretical vibrational data inform astrochemical models?

Advanced

Mismatches in vibrational assignments (e.g., ν₁₇=1 at 422 cm⁻¹ vs. DFT-predicted 435 cm⁻¹) highlight:

- Anharmonicity effects : Require inclusion in quantum-chemical models.

- Interstellar line confusion : High-resolution catalogs reduce false positives in ALMA data .

What role does alpha-(3-Furyl)aminoacetonitrile play in prebiotic chemistry?

Basic

It is a precursor to glycine, with:

- Longevity in space : Half-life ~1330 years under UV irradiation, enabling survival in molecular clouds .

- Reactivity : Dissociates via electron interactions to form amino acids in protoplanetary environments .

How is the stability of alpha-(3-Furyl)aminoacetonitrile tested under simulated space conditions?

Q. Advanced

- Gamma-ray/heavy particle irradiation : Quantifies degradation rates (e.g., 50% loss at 1 kGy).

- Cryogenic preservation : Stability in ices (10–50 K) confirms suitability for interstellar delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.